

# (E,E)-8,10-dodecadien-1-ol chemical properties

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## Compound of Interest

Compound Name: *Codlemone*

Cat. No.: *B1669284*

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An In-depth Technical Guide to (E,E)-8,10-dodecadien-1-ol

## Introduction

(E,E)-8,10-dodecadien-1-ol, also known as **codlemone**, is a naturally occurring organic compound that serves as the primary sex pheromone for the codling moth (*Cydia pomonella*) [1][2]. This conjugated diene alcohol is a critical component in the chemical communication system of this major agricultural pest, which primarily affects apple and pear crops. Its potent chemo-attractive properties have led to its widespread use in pest management strategies, including monitoring and mating disruption[1]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of (E,E)-8,10-dodecadien-1-ol, tailored for researchers, scientists, and drug development professionals.

## Chemical Properties

(E,E)-8,10-dodecadien-1-ol is a C12 fatty alcohol with two conjugated double bonds in the trans (E) configuration. Its chemical structure and properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>22</sub> O	[3][4][5]
Molecular Weight	182.31 g/mol	[4]
IUPAC Name	(8E,10E)-dodeca-8,10-dien-1-ol	[2][6]
Synonyms	Codlemone, Codlelure, (E,E)-dodeca-8,10-dien-1-ol	[2][6]
CAS Number	33956-49-9	[2][4]
Appearance	Colorless to pale yellow clear liquid (est.)	[6]
Melting Point	32.0 °C @ 760.00 mm Hg	[6]
Boiling Point	270.68 °C @ 760.00 mm Hg (est.)	[6]
Vapor Pressure	0.001 mmHg @ 20.00 °C	[6][7]
Solubility	Soluble in alcohol; Water: 34.15 mg/L @ 25 °C (est.)	[6]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (E,E)-8,10-dodecadien-1-ol. The following provides an overview of typical spectroscopic data.

Spectroscopy	Key Features
$^1\text{H}$ NMR	Chemical shifts for protons on the conjugated diene system and the terminal alcohol are characteristic.
$^{13}\text{C}$ NMR	Signals corresponding to the $\text{sp}^2$ hybridized carbons of the diene and the $\text{sp}^3$ hybridized carbons of the alkyl chain and the alcohol are observed.
IR	Bands in the regions of $3320\text{--}3350\text{ cm}^{-1}$ (O-H stretch), $2930\text{ cm}^{-1}$ (C-H stretch), and around $990\text{ cm}^{-1}$ (trans C=C bend) are indicative. <a href="#">[8]</a>
Mass Spectrometry (EI)	The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns. <a href="#">[9]</a> <a href="#">[8]</a>
UV/VIS	An absorption maximum is observed around 229-230 nm, characteristic of a conjugated diene system. <a href="#">[8]</a>

## Experimental Protocols: Synthesis

Multiple synthetic routes for (E,E)-8,10-dodecadien-1-ol have been developed, often focusing on stereoselectivity to achieve the desired (E,E) isomer. One common approach involves a coupling reaction followed by deprotection.

### Synthesis via Grignard Coupling and Deprotection

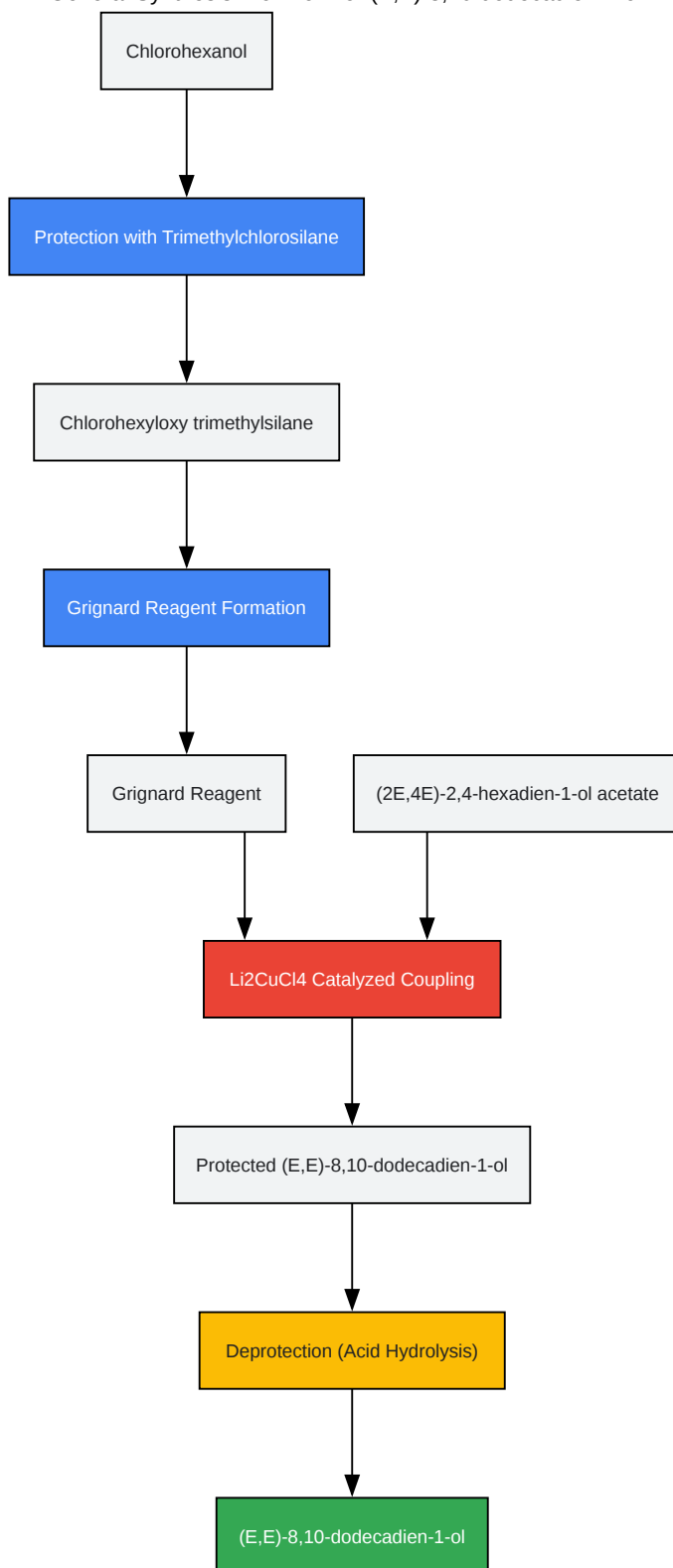
A representative synthesis involves the following key steps, as described in a patent for the preparation of (8E,10E)-8,10-dodecadien-1-ol[\[10\]](#):

- **Protection of the Hydroxyl Group:** Chlorohexanol is reacted with trimethylchlorosilane under alkaline conditions to protect the hydroxyl group, forming chlorohexyloxy trimethylsilane. This reaction is typically carried out over 3 to 9 hours at a temperature of  $25\text{--}35\text{ }^{\circ}\text{C}$ [\[10\]](#).
- **Formation of Grignard Reagent:** The resulting chlorohexyloxy trimethylsilane is used to prepare a Grignard reagent[\[10\]](#).

- **Coupling Reaction:** A coupling reaction is performed between the Grignard reagent and (2E,4E)-2,4-hexadien-1-ol acetate in the presence of a  $\text{Li}_2\text{CuCl}_4$  catalyst. This yields (8E,10E)-8,10-dodecadiene-1-oxytrimethylsilane[10].
- **Deprotection:** The trimethylsilyl protecting group is removed by dissolving the product in a methanol and water solution and adding p-toluenesulfonic acid to yield the final product, (E,E)-8,10-dodecadien-1-ol[10].
- **Purification:** The final product is purified by distillation under vacuum, collecting the fraction at (110–112) °C/0.2mmHg[10].

Another documented synthesis involves the reduction of Methyl (E,E)-8,10-dodecadienoate with lithium aluminum hydride in absolute ether[11]. The resulting product is then purified using column chromatography on silica gel[11].

## General Synthesis Workflow for (E,E)-8,10-dodecadien-1-ol

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Caption: A generalized workflow for the synthesis of (E,E)-8,10-dodecadien-1-ol.

## Biological Activity and Applications

The primary biological function of (E,E)-8,10-dodecadien-1-ol is as a sex pheromone for the codling moth (*Cydia pomonella*)[1][2]. The female moth releases this compound to attract males for mating[12]. This potent biological activity has been harnessed for pest control in agriculture.

## Pest Management

(E,E)-8,10-dodecadien-1-ol is a key active ingredient in various pest control products. Its applications include:

- **Monitoring:** Traps baited with synthetic (E,E)-8,10-dodecadien-1-ol are used to monitor the population levels of codling moths in orchards.
- **Mating Disruption:** High concentrations of the pheromone are released into the environment to confuse male moths and prevent them from locating females, thereby disrupting mating and reducing the subsequent larval population that damages fruit[1].

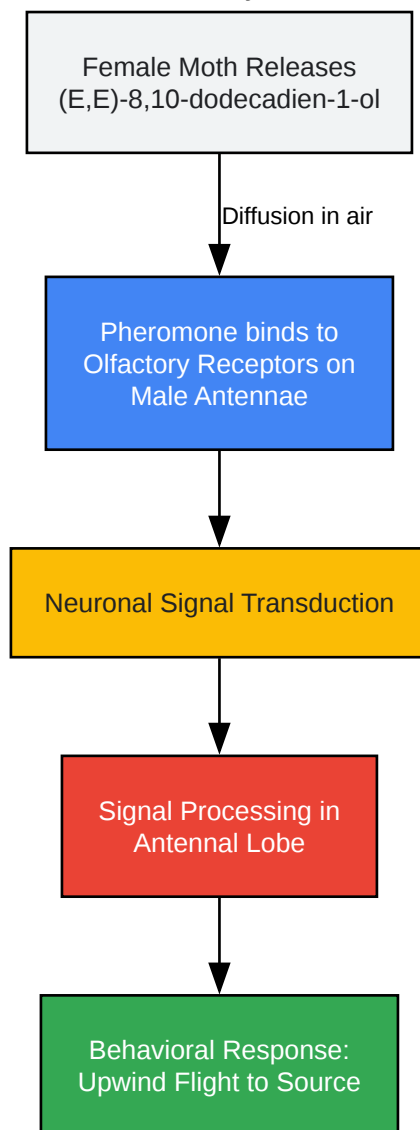
While highly effective as a pheromone, the activity of **codlemone** alone may not be sufficient for complete pest control by mating disruption[1]. Research has explored the synthesis of halogenated analogs to identify compounds with potentially enhanced or modified activity[1].

## Mode of Action in Insects

In insects, (E,E)-8,10-dodecadien-1-ol is an odorant that binds to specific olfactory receptors located on the antennae of male moths[12]. This binding event triggers a neuronal signal that leads to the characteristic upwind flight behavior of the male moth towards the pheromone source. Electrophysiological techniques, such as electroantennography (EAG), are used to measure the response of the moth's antennae to the pheromone and its analogs[1].

While the compound has been shown to bind to the OR1 receptor in mammalian cells in vitro, its physiological role in mammals is not well understood and is an area for further investigation[12].

## Pheromone Action Pathway in Male Codling Moth



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Caption: Simplified pathway of pheromone action in the male codling moth.

## Conclusion

(E,E)-8,10-dodecadien-1-ol is a well-characterized semiochemical with significant importance in agriculture. Its chemical properties are well-defined, and various synthetic routes have been established to produce this compound with high stereoselectivity. While its primary application is in pest management through the manipulation of insect behavior, ongoing research into its interactions with olfactory receptors could provide further insights into chemosensation. For

drug development professionals, the principles of its specific receptor binding and subsequent signaling cascade in insects may offer a model for understanding ligand-receptor interactions, though its direct application in human therapeutics is not established.

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